![molecular formula C22H25NO2 B5696944 N-2-adamantyl-3-methoxy-2-naphthamide](/img/structure/B5696944.png)
N-2-adamantyl-3-methoxy-2-naphthamide
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Overview
Description
N-2-adamantyl-3-methoxy-2-naphthamide, also known as AMN082, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. AMN082 is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is predominantly expressed in the central nervous system.
Mechanism of Action
N-2-adamantyl-3-methoxy-2-naphthamide selectively activates the mGluR7 receptor, which is a G protein-coupled receptor that modulates neurotransmitter release and synaptic plasticity. Activation of mGluR7 has been shown to reduce glutamate release and enhance GABAergic transmission, leading to an overall inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
N-2-adamantyl-3-methoxy-2-naphthamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in modulating neurotransmitter release and synaptic plasticity, N-2-adamantyl-3-methoxy-2-naphthamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a key player in neuroplasticity and neuronal survival. It has also been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-adamantyl-3-methoxy-2-naphthamide in lab experiments is its selectivity for the mGluR7 receptor, which allows for more specific modulation of neuronal activity. However, one limitation of using N-2-adamantyl-3-methoxy-2-naphthamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Future Directions
There are several future directions for research on N-2-adamantyl-3-methoxy-2-naphthamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its role in modulating pain perception and addiction. Finally, further research is needed to better understand the biochemical and physiological effects of N-2-adamantyl-3-methoxy-2-naphthamide, as well as its potential limitations and side effects.
Synthesis Methods
The synthesis of N-2-adamantyl-3-methoxy-2-naphthamide involves a multistep process that starts with the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-adamantylamine to form the amide intermediate. Finally, the amide intermediate is treated with sodium methoxide to yield N-2-adamantyl-3-methoxy-2-naphthamide.
Scientific Research Applications
N-2-adamantyl-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its role in modulating pain perception and addiction. In addition, N-2-adamantyl-3-methoxy-2-naphthamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
N-(2-adamantyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-20-12-16-5-3-2-4-15(16)11-19(20)22(24)23-21-17-7-13-6-14(9-17)10-18(21)8-13/h2-5,11-14,17-18,21H,6-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYXQJKYPXUXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3C4CC5CC(C4)CC3C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)naphthalene-2-carboxamide |
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